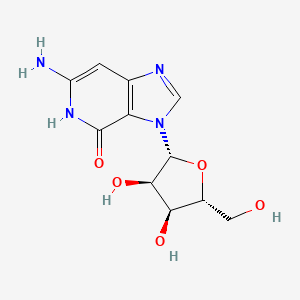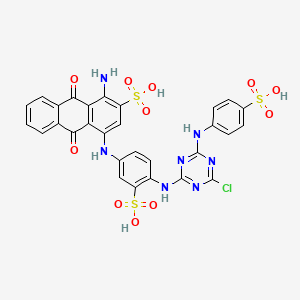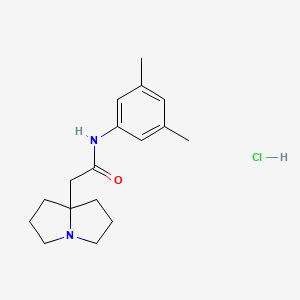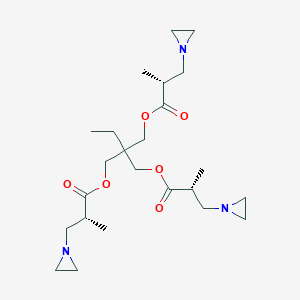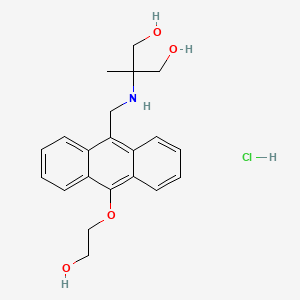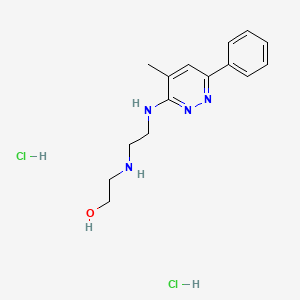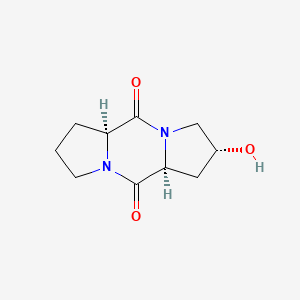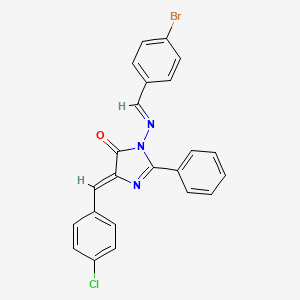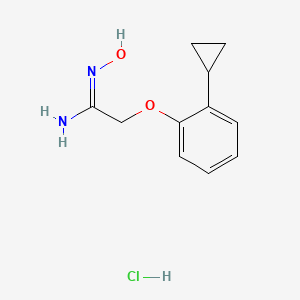
Piperitone oxide, (1S,2S,4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperitone oxide, (1S,2S,4S)-, is a chemical compound with the molecular formula C10H16O2. It is a stereoisomer of piperitone oxide, characterized by its specific three-dimensional arrangement of atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Piperitone oxide, (1S,2S,4S)-, can be synthesized through the epoxidation of piperitone. The reaction typically involves the use of peracids, such as peracetic acid or m-chloroperbenzoic acid, under controlled conditions. The reaction proceeds via the formation of an epoxide ring, resulting in the desired stereoisomer.
Industrial Production Methods
In industrial settings, the production of piperitone oxide, (1S,2S,4S)-, involves large-scale epoxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Piperitone oxide, (1S,2S,4S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide ring into other functional groups.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various ketones and alcohols, while reduction can produce different alcohols and hydrocarbons.
Applications De Recherche Scientifique
Piperitone oxide, (1S,2S,4S)-, has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: Piperitone oxide, (1S,2S,4S)-, is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of piperitone oxide, (1S,2S,4S)-, involves its interaction with specific molecular targets and pathways. The epoxide ring is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities and therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperitone oxide, (1S,2S,4R)-: Another stereoisomer with different spatial arrangement of atoms.
Piperitenone oxide: A related compound with a similar structure but different functional groups.
Carvone oxide: A compound with a similar epoxide ring but different substituents.
Uniqueness
Piperitone oxide, (1S,2S,4S)-, is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
5056-09-7 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
(1S,3S,6S)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-6(2)7-4-5-10(3)9(12-10)8(7)11/h6-7,9H,4-5H2,1-3H3/t7-,9+,10-/m0/s1 |
Clé InChI |
IAFONZHDZMCORS-SFGNSQDASA-N |
SMILES isomérique |
CC(C)[C@@H]1CC[C@]2([C@@H](C1=O)O2)C |
SMILES canonique |
CC(C)C1CCC2(C(C1=O)O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



